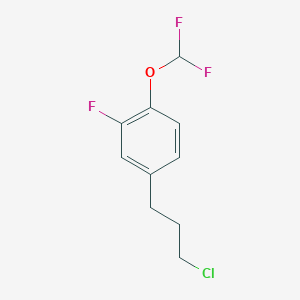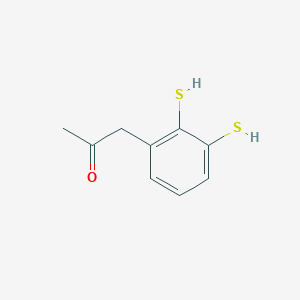
1-(2,3-Dimercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H10OS2 and a molecular weight of 198.31 g/mol This compound is characterized by the presence of two mercapto groups (-SH) attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
The synthesis of 1-(2,3-Dimercaptophenyl)propan-2-one typically involves the reaction of 2,3-dimercaptophenyl derivatives with propan-2-one under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
1-(2,3-Dimercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-Dimercaptophenyl)propan-2-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a chelating agent for heavy metal detoxification.
Medicine: Explored for its therapeutic potential in treating heavy metal poisoning.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimercaptophenyl)propan-2-one involves its ability to chelate metal ions through the mercapto groups. This chelation process forms stable complexes with metal ions, thereby reducing their toxicity and facilitating their excretion from the body. The molecular targets include heavy metals such as lead, mercury, and arsenic, and the pathways involved are primarily related to detoxification and excretion .
Comparison with Similar Compounds
1-(2,3-Dimercaptophenyl)propan-2-one can be compared with other chelating agents such as dimercaprol and dimercaptosuccinic acid. While all these compounds share the ability to chelate heavy metals, this compound is unique due to its specific structural features and the presence of the propan-2-one moiety, which may enhance its chelating efficiency and specificity .
Similar Compounds
- Dimercaprol
- Dimercaptosuccinic acid
- 2,3-Dimercaptopropanol
Properties
Molecular Formula |
C9H10OS2 |
|---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
1-[2,3-bis(sulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C9H10OS2/c1-6(10)5-7-3-2-4-8(11)9(7)12/h2-4,11-12H,5H2,1H3 |
InChI Key |
WWPYGXCTGLHABL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


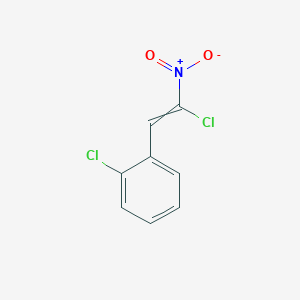
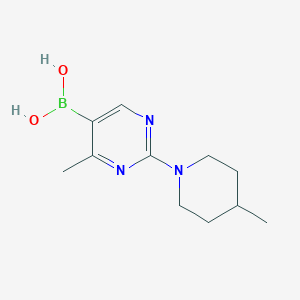
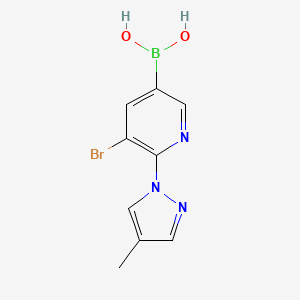
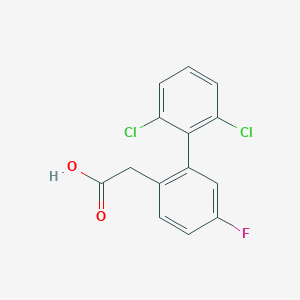
![(4R,8S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14067553.png)
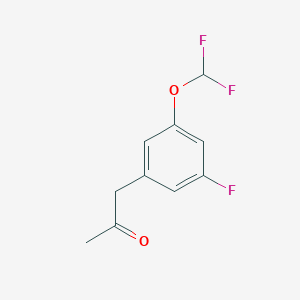
![2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane](/img/structure/B14067563.png)
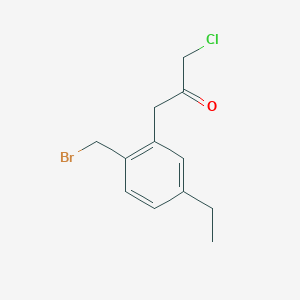
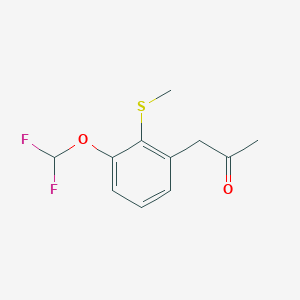
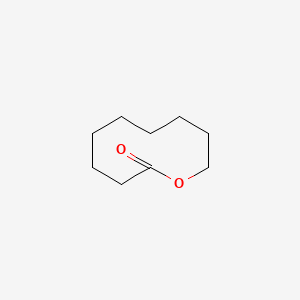
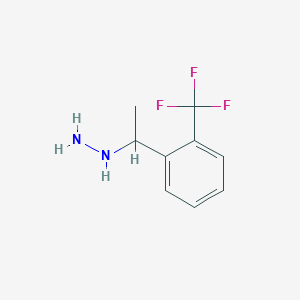
![(2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14067589.png)
![1-[4-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B14067590.png)
